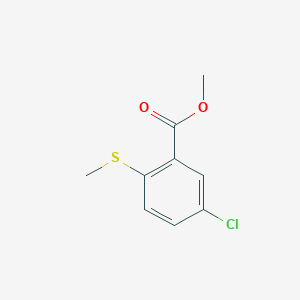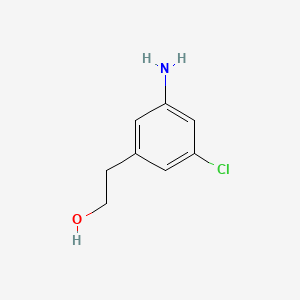![molecular formula C14H12O3 B13690971 2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one](/img/structure/B13690971.png)
2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with suitable reagents to form the dioxin ring structure. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
科学的研究の応用
2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and serves as a precursor to various complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: This compound shares a similar dioxin ring structure but differs in the presence of a hydroxy group.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another related compound with a similar dioxin ring but different substituents.
Uniqueness: 2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one is unique due to its specific structural configuration and the presence of the naphtho ring, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .
特性
分子式 |
C14H12O3 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC名 |
2,2-dimethylbenzo[g][1,3]benzodioxin-4-one |
InChI |
InChI=1S/C14H12O3/c1-14(2)16-12-8-10-6-4-3-5-9(10)7-11(12)13(15)17-14/h3-8H,1-2H3 |
InChIキー |
XAXHCOSUUPSWQL-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=CC3=CC=CC=C3C=C2C(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


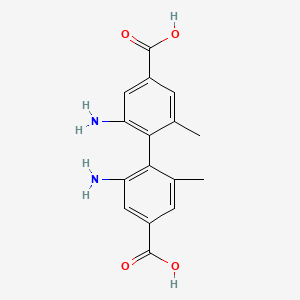

![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
![(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
![1-[3-(Bromomethyl)benzyl]pyrazole](/img/structure/B13690924.png)
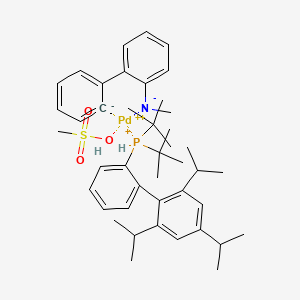
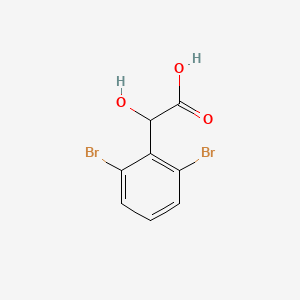
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
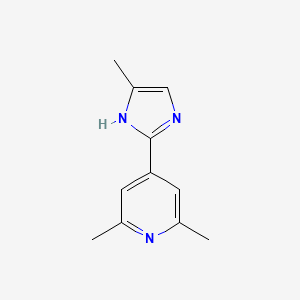
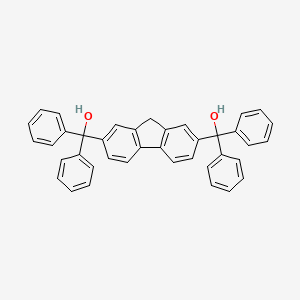
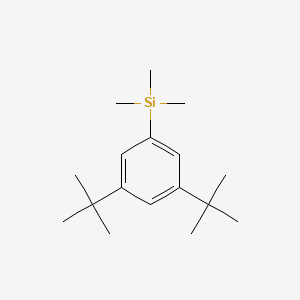
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
